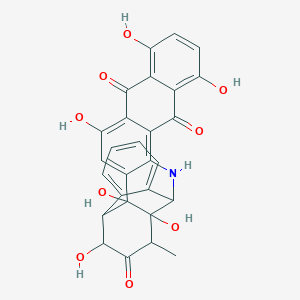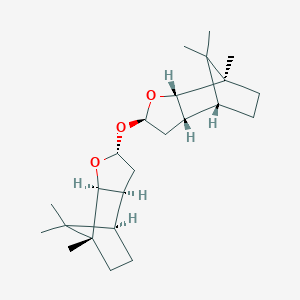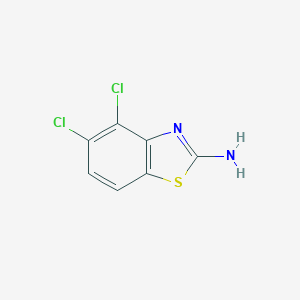![molecular formula C15H17NO2S B160616 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-63-5](/img/structure/B160616.png)
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid, also known as IPPA, is an organic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly used in scientific research for its ability to inhibit the cyclooxygenase (COX) enzyme, which plays a crucial role in the production of prostaglandins, a group of lipid compounds that regulate inflammation and pain.
Wirkmechanismus
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid works by inhibiting the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. By reducing the production of prostaglandins, 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid reduces inflammation and pain. 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid is a selective inhibitor of COX-2, which is the isoform of the enzyme that is involved in inflammation and pain.
Biochemische Und Physiologische Effekte
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid has been shown to have a number of biochemical and physiological effects, including reducing inflammation and pain, inhibiting angiogenesis (the growth of new blood vessels), and inducing apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid in lab experiments is its well-established synthesis method and its ability to selectively inhibit COX-2. However, one of the limitations of using 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the development of new analogs of 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid that may have improved efficacy and reduced toxicity. Another area of interest is the investigation of the role of COX enzymes in cancer progression and the potential use of 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid as a cancer therapy. Finally, there is a need for further studies to fully understand the biochemical and physiological effects of 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid and its potential applications in various disease models.
Synthesemethoden
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid can be synthesized through a multistep process involving the reaction of 4-isopropyl-2-mercaptobenzothiazole with 2-bromoacetic acid, followed by a series of chemical transformations that result in the final product. The synthesis of 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid is well-established and has been extensively studied in the literature.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid has been widely used in scientific research to investigate the role of COX enzymes in various physiological processes, including inflammation, pain, and cancer. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis and other inflammatory diseases.
Eigenschaften
CAS-Nummer |
138568-63-5 |
|---|---|
Produktname |
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid |
Molekularformel |
C15H17NO2S |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
2-[4-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H17NO2S/c1-9(2)13-8-19-14(16-13)12-6-4-11(5-7-12)10(3)15(17)18/h4-10H,1-3H3,(H,17,18) |
InChI-Schlüssel |
CSBVYBCTSGSOQN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
Kanonische SMILES |
CC(C)C1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



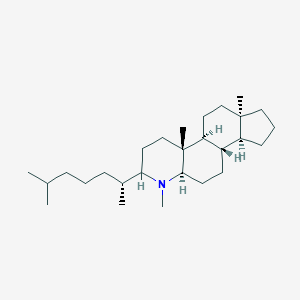
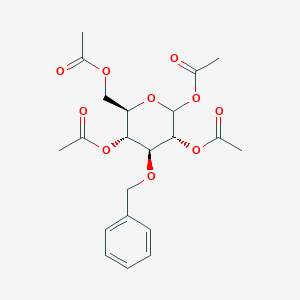
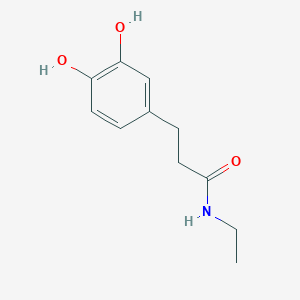
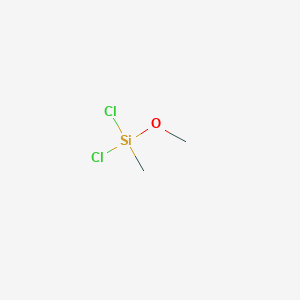
![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)
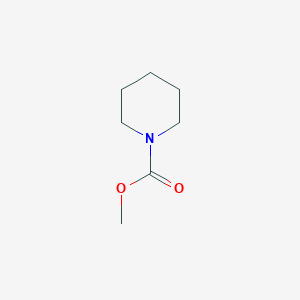
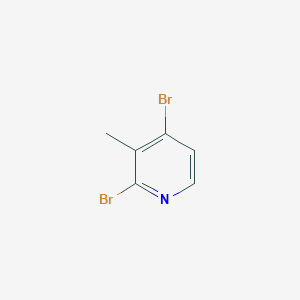
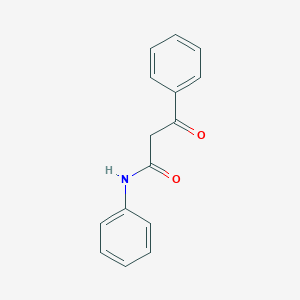
![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester](/img/structure/B160551.png)
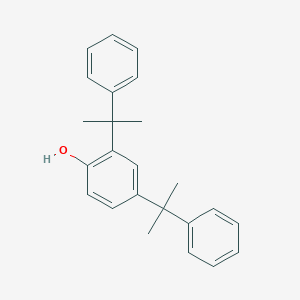
![1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one](/img/structure/B160559.png)
